PyNPase Substrate Specificity
5F-OMe-4MSU is characterized as a weak substrate for Escherichia coli pyrimidine nucleoside phosphorylase . This contrasts with 5-Fluorouridine (5-FUrd), a known substrate for uridine phosphorylase [1]. The differential susceptibility to PyNPase-mediated phosphorolysis suggests that 5F-OMe-4MSU may exhibit greater metabolic stability in certain biological systems, which is a key differentiator for researchers concerned with nucleoside catabolism.
| Evidence Dimension | Substrate Affinity for Pyrimidine Nucleoside Phosphorylase |
|---|---|
| Target Compound Data | Weak substrate |
| Comparator Or Baseline | 5-Fluorouridine (5-FUrd) is a known substrate for uridine phosphorylase |
| Quantified Difference | Qualitative difference in substrate recognition; target compound is a weak substrate while the comparator is a good substrate. |
| Conditions | Escherichia coli enzyme system |
Why This Matters
A weak substrate profile suggests reduced metabolic degradation by PyNPase, potentially leading to longer half-life and higher bioavailability in in vivo models.
- [1] Semantic Scholar. Inhibition of uridine phosphorylase by pyrimidine nucleoside analogs and consideration of substrate binding to the enzyme based on solution conformation as seen by NMR spectroscopy. View Source
